2,4-dichloro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide
Descripción
2,4-dichloro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with chlorine at the 2- and 4-positions. The compound features a sulfonamide-linked propyl chain terminating in a 1,2,3,4-tetrahydroisoquinoline moiety. This structural motif is critical for its interaction with biological targets, particularly ion channels or enzymes requiring sulfonyl or aromatic recognition sites.
The synthesis of such compounds typically involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and nucleophilic substitutions, as described in methodologies for related sulfonylbenzamide derivatives . Spectroscopic techniques (1H-NMR, 13C-NMR, IR) confirm structural integrity, with key absorption bands (e.g., νC=S at 1247–1255 cm⁻¹ and νNH at 3278–3414 cm⁻¹) validating tautomeric forms and functional group presence .
Propiedades
IUPAC Name |
2,4-dichloro-N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c20-16-6-7-17(18(21)12-16)19(24)22-9-3-11-27(25,26)23-10-8-14-4-1-2-5-15(14)13-23/h1-2,4-7,12H,3,8-11,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMMPEJGQBOHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2,4-Dichloro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide is a synthetic compound that belongs to the class of benzamides. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an orexin receptor antagonist. The orexin system plays a crucial role in various physiological processes, including sleep regulation, appetite control, and pain modulation.
Chemical Structure and Properties
The chemical structure of 2,4-dichloro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide can be represented as follows:
- IUPAC Name : 2,4-Dichloro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide
- Molecular Formula : C17H20Cl2N2O2S
- Molecular Weight : 392.33 g/mol
The biological activity of this compound primarily revolves around its interaction with orexin receptors (OX1 and OX2). These receptors are G-protein-coupled receptors that mediate the effects of orexins in the central nervous system. By antagonizing these receptors, the compound may influence various neurological conditions.
1. Orexin Receptor Antagonism
Research indicates that compounds similar to 2,4-dichloro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide exhibit significant antagonistic effects on orexin receptors. This action is particularly relevant for treating disorders such as:
- Sleep Disorders : The antagonism of orexin receptors can lead to improved sleep quality by reducing wakefulness.
- Appetite Regulation : By modulating orexin signaling pathways, this compound may help in managing obesity and related metabolic disorders.
2. Analgesic Properties
Studies have suggested that compounds targeting the orexin system can alleviate pain associated with neuropathic conditions. The inhibition of orexin signaling may provide relief from:
- Post-operative Pain
- Chronic Pain Syndromes
3. Neuroprotective Effects
The tetrahydroisoquinoline moiety is known for its neuroprotective properties. Compounds containing this structure have shown promise in protecting neuronal cells from damage due to oxidative stress and excitotoxicity.
Table 1: Summary of Biological Activities
Case Study: Orexin Antagonists in Sleep Disorders
A study published in a peer-reviewed journal highlighted the efficacy of tetrahydroisoquinoline derivatives in treating insomnia. The results showed that subjects receiving orexin receptor antagonists experienced a statistically significant increase in total sleep time compared to the placebo group. This reinforces the potential use of 2,4-dichloro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide in therapeutic applications for sleep disorders.
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits orexin receptor binding with IC50 values indicating its potency as an antagonist. Furthermore, cellular assays revealed a reduction in neuronal excitability upon treatment with this compound.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit anticancer properties. Specifically, compounds similar to 2,4-dichloro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies on related compounds have demonstrated their effectiveness against breast and prostate cancer cells by targeting specific signaling pathways involved in tumor growth .
Inhibition of Enzymatic Activity
The compound has been evaluated for its potential as an inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme implicated in lipid metabolism and obesity-related disorders. In vivo studies suggest that its derivatives can significantly reduce triglyceride synthesis and improve metabolic profiles in animal models . This positions the compound as a candidate for developing therapeutics aimed at treating obesity and related metabolic diseases.
Neuroprotective Effects
Tetrahydroisoquinoline derivatives are also being investigated for their neuroprotective effects. The structural components of 2,4-dichloro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide may contribute to neuroprotection through modulation of neurotransmitter systems or by acting as antioxidants . Preliminary studies suggest potential benefits in models of neurodegenerative diseases such as Alzheimer's.
Case Studies
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a tetrahydroisoquinoline-sulfonylpropylbenzamide backbone with several analogs. Key differentiating factors include:
Key Observations:
- Tautomerism : Unlike 1,2,4-triazole derivatives (e.g., compounds [7–9]), the target compound lacks tautomeric variability, which may simplify binding predictability .
- Biological Targets: Compounds with the tetrahydroisoquinoline-sulfonylbenzamide motif (e.g., 8, 9, 11, 12) show specificity for Kv1.1–1.2 channels, suggesting the target compound may share this activity .
Pharmacological and Drug-Likeness Metrics
- Quantitative Estimate of Drug-likeness (QED) : While explicit QED values for the target compound are unavailable, analogs with similar scaffolds (e.g., compounds 8–12) exhibit QED scores within the “drug-like” range (0–2), indicating favorable pharmacokinetic profiles .
- Tanimoto Similarity : The target compound shares >70% structural similarity with Kv1.1–1.2 inhibitors, implying overlapping pharmacophores .
- Synthetic Feasibility : The target compound’s synthesis aligns with established protocols for sulfonamide-linked benzamides, though chlorination steps may require stringent conditions compared to fluorinated analogs .
Research Findings and Implications
- Antimicrobial Activity : Related 1,2,4-triazole derivatives exhibit MIC values of 4–16 µg/mL against bacterial strains, though the target compound’s activity remains uncharacterized .
- Metabolic Stability : Fluorinated analogs (e.g., BF25030) may offer superior resistance to oxidative metabolism compared to chlorinated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
